

Spectroscopic Profile of 3-Bromo-2,4-dimethoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2,4-dimethoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3-Bromo-2,4-dimethoxypyridine**. Due to the limited availability of direct experimental data for this specific compound in public databases as of the date of this publication, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, standardized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Bromo-2,4-dimethoxypyridine**. These predictions are derived from the known spectral data of related substituted pyridines and general principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9 - 8.1	d	1H	H-6
~6.6 - 6.8	d	1H	H-5
~4.0 - 4.1	s	3H	OCH_3 (C-4)
~3.9 - 4.0	s	3H	OCH_3 (C-2)

Note: Chemical shifts are estimations. The downfield shift of H-6 is expected due to the deshielding effect of the adjacent nitrogen atom. The coupling constant (J) between H-5 and H-6 is anticipated to be in the range of 5-6 Hz.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~162 - 164	C-4
~158 - 160	C-2
~150 - 152	C-6
~105 - 107	C-5
~98 - 100	C-3
~56 - 57	OCH_3 (C-4)
~54 - 55	OCH_3 (C-2)

Note: The chemical shifts for the carbon atoms are influenced by the electronegativity of the oxygen and nitrogen atoms, as well as the bromine atom. The assignments are based on typical values for substituted pyridines.[1][2]

Table 3: Predicted Key FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Weak-Medium	C-H Aromatic Stretch
~2950 - 2850	Medium	C-H Aliphatic Stretch (OCH ₃)
~1600 - 1580	Strong	C=C/C=N Aromatic Ring Stretch
~1480 - 1450	Strong	C=C/C=N Aromatic Ring Stretch
~1270 - 1250	Strong	Aryl-O Asymmetric Stretch
~1050 - 1020	Strong	Aryl-O Symmetric Stretch
~600 - 500	Medium-Strong	C-Br Stretch

Note: The infrared spectrum of substituted pyridines can be complex. The predicted bands are based on characteristic absorption frequencies for the functional groups present in the molecule.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
217/219	Molecular ion peak [M] ⁺ • (Characteristic isotopic pattern for Bromine)
202/204	[M - CH ₃] ⁺
188/190	[M - C ₂ H ₅] ⁺ or [M - CHO] ⁺
174/176	[M - CH ₃ CO] ⁺
138	[M - Br] ⁺

Note: Electron ionization is a "hard" ionization technique that often leads to extensive fragmentation.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The presence of bromine will result in a characteristic M/M+2

isotopic pattern with approximately equal intensity.[12][13] The fragmentation pattern will provide valuable structural information.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a solid organic compound such as **3-Bromo-2,4-dimethoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

- Weigh approximately 5-10 mg of the solid sample for ^1H NMR or 20-50 mg for ^{13}C NMR.[14]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[14]
- Transfer the solution to a 5 mm NMR tube.

2.1.2 ^1H NMR Spectroscopy Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the spectrum on a 400 MHz (or higher) spectrometer.
- Set the spectral width to approximately 12-16 ppm.
- Use a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds.[15]
- Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

2.1.3 ^{13}C NMR Spectroscopy Acquisition

- Follow the same sample preparation and initial spectrometer setup as for ^1H NMR.
- Use a standard proton-decoupled pulse sequence.[16][17][18][19]
- Set the spectral width to approximately 0-220 ppm.[16]
- The number of scans will need to be significantly higher than for ^1H NMR to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
- Employ a relaxation delay of 2-5 seconds.
- Process the data similarly to the ^1H NMR spectrum, referencing it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 Sample Preparation (Thin Solid Film Method)

- Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[20][21]
- Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).[20][21]
- Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate. [20][21]

2.2.2 Data Acquisition

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Perform a background scan with a clean, empty salt plate.
- Acquire 16-32 scans to improve the signal-to-noise ratio.

Alternative methods for solid samples include the KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory.[22][23][24]

Mass Spectrometry (MS)

2.3.1 Sample Introduction

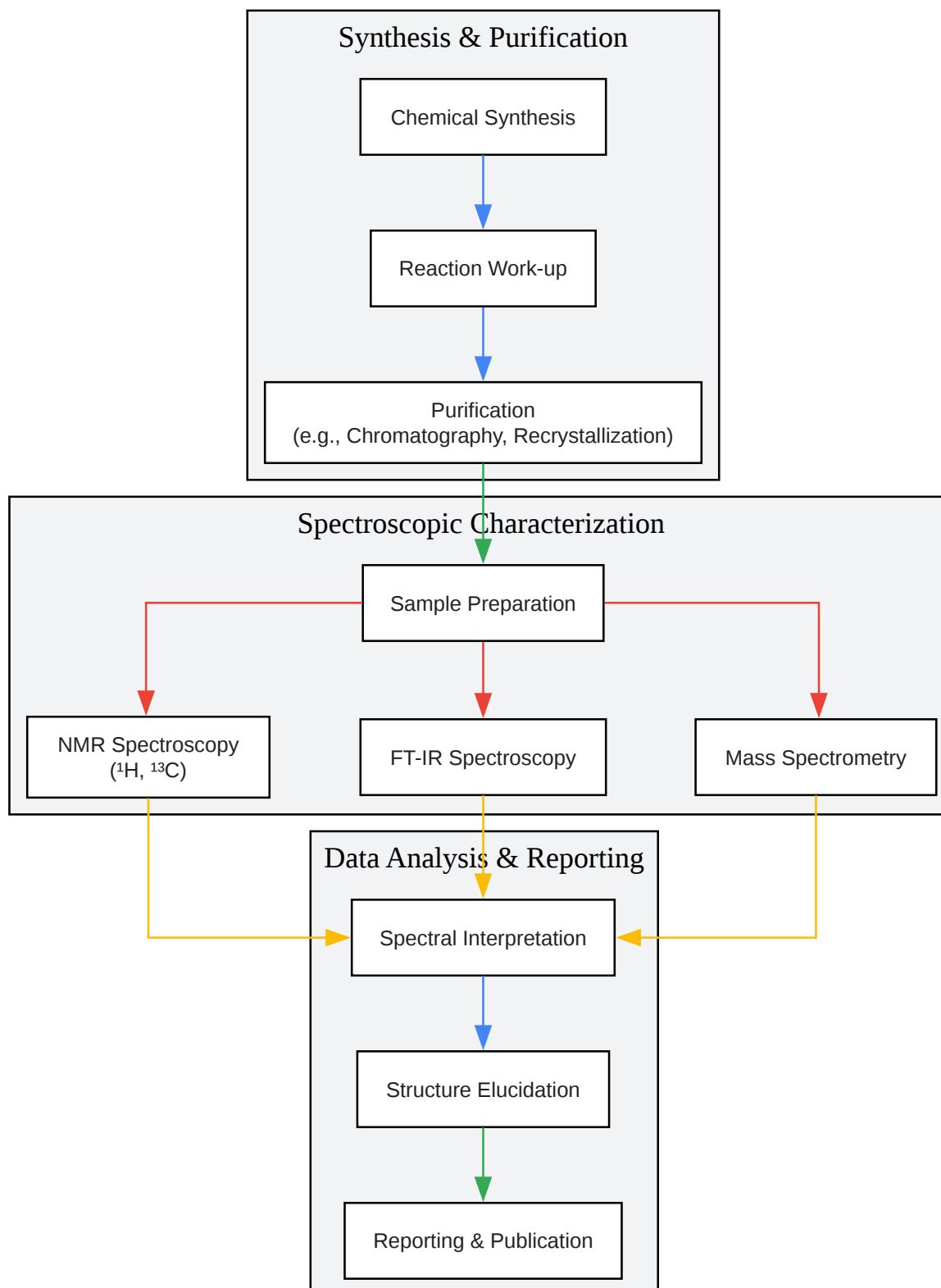
- For a volatile and thermally stable compound, direct insertion or gas chromatography (GC-MS) can be used.[11]
- Dissolve a small amount of the sample in a suitable volatile solvent if using GC-MS.

2.3.2 Data Acquisition (Electron Ionization - EI)

- The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[7][8][9][10][11]
- The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel organic compound like **3-Bromo-2,4-dimethoxypyridine**.[25][26][27][28][29]

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